molecular formula C19H18N2O4 B2966997 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE CAS No. 955730-26-4

5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE

Cat. No.: B2966997
CAS No.: 955730-26-4
M. Wt: 338.363
InChI Key: QXVOWHQGXGAJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide is a synthetic small molecule featuring a 1,3-oxazole core, a privileged scaffold in medicinal chemistry and drug discovery. This compound is presented as a high-purity chemical tool for research applications. The 1,3-oxazole ring is a doubly unsaturated five-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively. This structure is a significant pharmacophore known for its diverse biological potential . Derivatives of 1,3-oxazole have been extensively investigated and are associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties . Specifically, structurally related isoxazole carboxamide derivatives have demonstrated notable antinociceptive (pain-blocking) potential in preclinical models, with some analogs acting through non-opioid pathways, such as inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the mediation of inflammation and pain . Furthermore, closely related 5-aryl-4-carboxamide-1,3-oxazole compounds have been identified as potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3), a kinase target relevant to neurological disorders and cancer, indicating the value of this chemotype in neuroscience and oncology research . This specific carboxamide derivative is designed for use in biochemical research, including but not limited to: hit identification in high-throughput screening (HTS) campaigns, as a building block in the synthesis of novel chemical libraries, and for structure-activity relationship (SAR) studies to explore new therapeutic avenues. Researchers can leverage this compound to develop novel probes for studying biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-15-7-3-13(4-8-15)11-20-18(22)19-21-12-17(25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVOWHQGXGAJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1,3,4-Oxadiazole Derivatives (LMM5, LMM11, 6d)

  • Structure : 1,3,4-oxadiazole core (two nitrogens, one oxygen) vs. 1,3-oxazole (one nitrogen, one oxygen).
  • Substituents : LMM5 includes a benzyl(methyl)sulfamoyl group and a 4-methoxyphenyl substituent .
  • Activity : LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, with MIC values ranging from 8–32 µg/mL . The oxadiazole’s additional nitrogen may enhance binding to enzyme active sites compared to the oxazole core.
  • However, oxazoles may offer better metabolic stability due to reduced ring strain.
Substituent Modifications

4-Methoxyphenyl vs. Chloro-Phenoxyphenyl (Compound 6d)

  • Structure: 6d (1,3,4-oxadiazole) substitutes a 4-chloro-2-phenoxyphenyl group and a 4-methylpyridin-2-yl carboxamide .
  • In contrast, the target compound’s methoxy groups improve hydrophilicity, favoring oral bioavailability.

Alkyl vs. Methoxy Substituents (Pyrazole Carbohydrazide)

  • Structure : A pyrazole carbohydrazide with a 4-octyloxyphenyl group () .
  • Activity : The octyloxy chain increases lipophilicity, likely enhancing membrane permeability but limiting aqueous solubility. The target compound’s methoxy groups balance lipophilicity and solubility, suggesting broader therapeutic applicability.
Research Findings and Mechanistic Insights
  • Synthetic Accessibility: Benzothiazepinones () require multi-step synthesis (16–20 hours under nitrogen), whereas oxazole derivatives like the target compound may be synthesized more efficiently via cyclocondensation .
  • Solubility vs. Permeability : The pyrazole carbohydrazide’s octyloxy group (logP ~5.2) prioritizes membrane penetration, whereas the target compound’s methoxy groups (logP ~3.8) favor aqueous solubility .

Biological Activity

The compound 5-(4-Methoxyphenyl)-N-[(4-Methoxyphenyl)Methyl]-1,3-Oxazole-2-Carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 314.34 g/mol
  • CAS Number : [Not specified in search results]

Research indicates that compounds similar to this compound exhibit various modes of action, primarily through:

  • Inhibition of Enzymatic Activity : Many oxazole derivatives function as enzyme inhibitors, particularly in cancer pathways.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Anticancer Activity

Studies have demonstrated significant anticancer properties for related oxazole compounds. For instance:

  • In vitro Studies : Compounds with similar structures showed IC50_{50} values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7) .
  • Mechanism : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Some derivatives have shown promise in reducing inflammation:

  • Inhibition of Cytokine Release : Compounds similar to this compound have been observed to inhibit TNF-alpha release in LPS-stimulated models .

Case Studies

  • Study on Tubulin Inhibition :
    • A derivative with a similar structure was tested for its ability to inhibit tubulin polymerization. Results indicated a significant reduction in cell viability at concentrations as low as 0.08 mM, showcasing its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • In a study assessing anti-inflammatory activity, a related compound demonstrated an inhibition rate of 97.7% in TNF-alpha release assays at 10 mM concentration .

Data Table: Biological Activity Overview

Activity TypeCompound VariantIC50_{50} RangeMechanism of Action
AnticancerSimilar Oxazole Derivative0.08 - 12.07 mMTubulin polymerization inhibition
Anti-inflammatoryRelated Compound10 mMTNF-alpha release inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.